![molecular formula C19H23NO3 B1239001 3-[4-(3-Methylbut-2-enoxy)phenyl]-4-(2-methylpropyl)pyrrole-2,5-dione CAS No. 656830-25-0](/img/structure/B1239001.png)
3-[4-(3-Methylbut-2-enoxy)phenyl]-4-(2-methylpropyl)pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(3-Methylbut-2-enoxy)phenyl]-4-(2-methylpropyl)pyrrole-2,5-dione is a natural product found in Taiwanofungus salmoneus and Taiwanofungus camphoratus with data available.
Applications De Recherche Scientifique
Antitumor Activity
- 3-[4-(3-Methylbut-2-enoxy)phenyl]-4-(2-methylpropyl)pyrrole-2,5-dione has been identified as a compound with antitumor properties. Isolated from the spent broth of submerged cultures of Taiwanofungus camphoratus, this compound exhibited the ability to inhibit the proliferation of K562 and HepG2 tumor cells in vitro (Wei Jia et al., 2015).
Anti-inflammatory Effects
- This compound also displays anti-inflammatory effects. In a study, it significantly increased spontaneous TNF-alpha secretion from unstimulated RAW264.7 cells but suppressed IL-6 production in LPS-stimulated cells (S. Chien et al., 2008).
Photoluminescent Properties
- A related compound, 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP), has been used to synthesize photoluminescent polymers. These polymers, synthesized using palladium-catalyzed aryl-aryl coupling reactions, exhibit strong photoluminescence and are suitable for electronic applications (T. Beyerlein & B. Tieke, 2000).
Polymerization Research
- The compound has been used in polymerization research, particularly in the preparation of 1-Methyl-2,5-bis[1-(4-phenylurazolyl)] pyrrole. This has led to the formation of new polymers with novel structural characterization and physical properties (S. Mallakpour et al., 1998).
Applications in Heterocyclization
- 3-[4-(3-Methylbut-2-enoxy)phenyl]-4-(2-methylpropyl)pyrrole-2,5-dione has been utilized in spiro heterocyclization, leading to the formation of various heterocyclic compounds with potential applications in chemical synthesis (T. V. Salnikova et al., 2019).
Propriétés
Numéro CAS |
656830-25-0 |
|---|---|
Nom du produit |
3-[4-(3-Methylbut-2-enoxy)phenyl]-4-(2-methylpropyl)pyrrole-2,5-dione |
Formule moléculaire |
C19H23NO3 |
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
3-[4-(3-methylbut-2-enoxy)phenyl]-4-(2-methylpropyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C19H23NO3/c1-12(2)9-10-23-15-7-5-14(6-8-15)17-16(11-13(3)4)18(21)20-19(17)22/h5-9,13H,10-11H2,1-4H3,(H,20,21,22) |
Clé InChI |
AILGRWSIRAPLCJ-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=C(C(=O)NC1=O)C2=CC=C(C=C2)OCC=C(C)C |
SMILES canonique |
CC(C)CC1=C(C(=O)NC1=O)C2=CC=C(C=C2)OCC=C(C)C |
Synonymes |
antrodin B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,3S,5E)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,6S)-6,7-dihydroxy-6-methylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1238918.png)
![3-[(3R)-1-Propyl-3-piperidinyl]benzenecarbonitrile](/img/structure/B1238919.png)
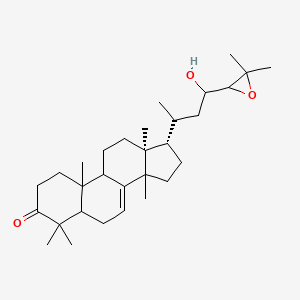
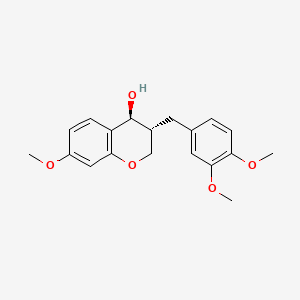
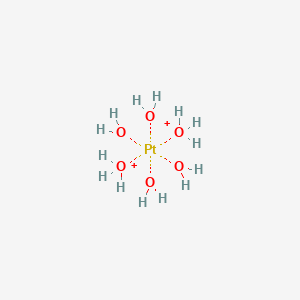

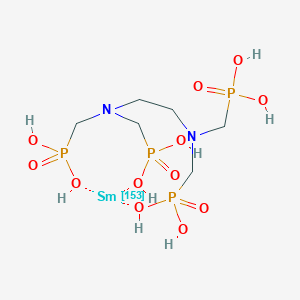



![N-[(4-fluorophenyl)methyl]-2-[[4-(4-methoxyphenyl)-5-[(1-methyl-2-pyrrolyl)methyl]-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1238935.png)
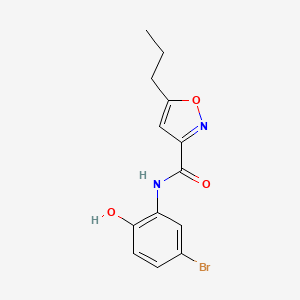
![2-[3-(3-methoxyphenyl)-7-oxo-6-triazolo[4,5-d]pyrimidinyl]-N-(2-oxolanylmethyl)acetamide](/img/structure/B1238937.png)
